3-Methoxy-4'-thiomethylbenzophenone
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Overview
Description
3-Methoxy-4’-thiomethylbenzophenone is an organic compound with the molecular formula C15H14O2S. It is characterized by the presence of a methoxy group (-OCH3) and a thiomethyl group (-SCH3) attached to a benzophenone core. This compound is part of the aryl ketone family and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4’-thiomethylbenzophenone typically involves the reaction of 3-methoxybenzoyl chloride with 4-methylthiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of 3-Methoxy-4’-thiomethylbenzophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4’-thiomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary alcohols.
Substitution: Derivatives with different functional groups replacing the methoxy or thiomethyl groups.
Scientific Research Applications
3-Methoxy-4’-thiomethylbenzophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities, is ongoing.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Methoxy-4’-thiomethylbenzophenone involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The methoxy and thiomethyl groups can enhance the compound’s binding affinity and specificity for these targets. Additionally, the benzophenone core can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzophenone: Lacks the thiomethyl group, which may result in different chemical and biological properties.
4’-Methylthiobenzophenone: Lacks the methoxy group, affecting its reactivity and applications.
Benzophenone: The parent compound without any substituents, used as a reference for comparing the effects of different functional groups.
Uniqueness
3-Methoxy-4’-thiomethylbenzophenone is unique due to the presence of both methoxy and thiomethyl groups, which confer distinct chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and binding interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3-methoxyphenyl)-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-17-13-5-3-4-12(10-13)15(16)11-6-8-14(18-2)9-7-11/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTWQXKLZGVQAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641475 |
Source
|
Record name | (3-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-64-8 |
Source
|
Record name | (3-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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